molecular formula C15H24O3Si B14648538 tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate CAS No. 54588-75-9

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate

Katalognummer: B14648538
CAS-Nummer: 54588-75-9
Molekulargewicht: 280.43 g/mol
InChI-Schlüssel: FZFJTYXVLZSEHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, a dimethyl(phenyl)silyl group, and a propaneperoxoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with a suitable silylating agent, such as dimethyl(phenyl)silyl chloride, in the presence of a base like pyridine or imidazole. The reaction is usually carried out in an inert solvent like acetonitrile or dimethylformamide at moderate temperatures (24-40°C) to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent product quality. The use of catalysts, such as proazaphosphatrane, can enhance the efficiency of the silylation process .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate undergoes various types of chemical reactions, including:

    Oxidation: The peroxide moiety can participate in oxidation reactions, forming corresponding alcohols or ketones.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate involves the formation of reactive intermediates, such as pentavalent silicon complexes, during its reactions. These intermediates facilitate the cleavage or formation of chemical bonds, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate is unique due to its combination of a peroxide moiety and a silyl group, which imparts distinct reactivity and stability. This makes it a valuable compound in various synthetic and industrial applications .

Eigenschaften

CAS-Nummer

54588-75-9

Molekularformel

C15H24O3Si

Molekulargewicht

280.43 g/mol

IUPAC-Name

tert-butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate

InChI

InChI=1S/C15H24O3Si/c1-15(2,3)18-17-14(16)11-12-19(4,5)13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3

InChI-Schlüssel

FZFJTYXVLZSEHI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OOC(=O)CC[Si](C)(C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.